molecular formula C25H23N3OS2 B11209907 2-((1-methyl-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

2-((1-methyl-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B11209907
M. Wt: 445.6 g/mol
InChI Key: FXMCJQJOWVGJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-methyl-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound that features multiple functional groups, including an indole, thiophene, and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-methyl-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with 1-methylindole, a thiolation reaction can be performed using a thiolating agent such as Lawesson’s reagent.

    Synthesis of the Pyrazole Derivative: The pyrazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate diketone.

    Coupling Reaction: The final step involves coupling the indole-thiol derivative with the pyrazole derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-((1-methyl-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new pharmaceuticals, particularly those targeting cancer or neurological disorders.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science: In the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((1-methyl-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of multiple functional groups, which can confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H23N3OS2

Molecular Weight

445.6 g/mol

IUPAC Name

2-(1-methylindol-3-yl)sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C25H23N3OS2/c1-17-9-11-18(12-10-17)22-14-20(23-8-5-13-30-23)26-28(22)25(29)16-31-24-15-27(2)21-7-4-3-6-19(21)24/h3-13,15,22H,14,16H2,1-2H3

InChI Key

FXMCJQJOWVGJPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)C)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.